molecular formula C10H21N B12862069 (2R,5R)-2,5-dipropylpyrrolidine

(2R,5R)-2,5-dipropylpyrrolidine

Cat. No.: B12862069
M. Wt: 155.28 g/mol
InChI Key: BYDOZVMJCALYPS-NXEZZACHSA-N
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Description

(2R,5R)-2,5-Dipropylpyrrolidine is a chiral pyrrolidine derivative characterized by two propyl groups at the 2 and 5 positions of the pyrrolidine ring, both in the R-configuration. Pyrrolidines are saturated five-membered nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their structural rigidity and ability to act as ligands or scaffolds. The stereochemistry and alkyl substituents in this compound influence its physicochemical properties, such as lipophilicity, solubility, and steric effects, which are critical for its applications in enantioselective synthesis or drug design.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2R,5R)-2,5-dipropylpyrrolidine

InChI

InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

BYDOZVMJCALYPS-NXEZZACHSA-N

Isomeric SMILES

CCC[C@@H]1CC[C@H](N1)CCC

Canonical SMILES

CCCC1CCC(N1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dipropylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts or reagents. For example, the reduction of ®-carvone using a thermostable and organic-solvent-tolerant ene-reductase has been reported to produce (2R,5R)-dihydrocarvone with high enantiomeric excess .

Industrial Production Methods

Industrial production of (2R,5R)-2,5-dipropylpyrrolidine may involve large-scale biocatalytic processes or chemical synthesis routes that are optimized for high yield and purity. The use of biocatalysts, such as ene-reductases, can offer advantages in terms of selectivity and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dipropylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2R,5R)-2,5-dipropylpyrrolidine may yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

(2R,5R)-2,5-Dipropylpyrrolidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dipropylpyrrolidine involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Substituent Effects: Alkyl vs. Aromatic Groups

(a) (2R,5R)-2,5-Diphenylpyrrolidine (CAS 155155-73-0)
  • Substituents : Two phenyl groups instead of propyl.
  • Applications: Aromatic pyrrolidines are often employed in ligand design for transition-metal catalysis due to their electron-withdrawing effects.
(b) (2S,5R)-2,5-Dimethylpyrrolidine (CAS 1186123-46-5)
  • Substituents : Methyl groups (shorter alkyl chains).
  • Key Differences :
    • Solubility : Dimethylpyrrolidine is more water-soluble due to reduced hydrophobicity.
    • Conformational Flexibility : Shorter chains allow greater ring flexibility, which may affect binding affinity in biological systems.
(c) 2,3-Dioxo-5-Arylpyrrolidines
  • Functional Groups : Introduction of 2,3-diketone moieties.
  • Key Differences: Reactivity: The dioxo groups enable hydrazone formation (e.g., with hydrazine salts), a feature absent in non-oxidized pyrrolidines like dipropylpyrrolidine. Electronic Effects: Electron-withdrawing ketones alter the electronic environment, increasing susceptibility to nucleophilic attack.

Stereochemical Considerations

The (2R,5R) configuration confers a specific spatial arrangement to dipropylpyrrolidine, distinguishing it from diastereomers like (2S,5R)-dimethylpyrrolidine. For example:

  • Conformational Analysis : In (2R,5R)-diphenylpyrrolidine, the phenyl groups adopt a staggered conformation with a dihedral angle of 24.3°, minimizing steric clashes. Dipropylpyrrolidine likely exhibits similar staggered conformations, but with less rigidity due to flexible propyl chains.
  • Chiral Resolution : The R,R configuration is often preferred in asymmetric synthesis for its predictable interaction with chiral catalysts or enzymes.

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